molecular formula C18H30O3 B12851767 4-Ethyl-1-cyclohexanecarboxylic anhydride

4-Ethyl-1-cyclohexanecarboxylic anhydride

Cat. No.: B12851767
M. Wt: 294.4 g/mol
InChI Key: UHRGGAFSKGLANQ-UHFFFAOYSA-N
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Description

4-Ethyl-1-cyclohexanecarboxylic Anhydride is a carboxylic acid anhydride derivative characterized by its cyclohexane ring structure with an ethyl substituent. This structural feature can influence the compound's steric bulk and lipophilicity compared to the unsubstituted cyclohexanecarboxylic anhydride . In organic synthesis, this anhydride serves as a versatile intermediate, primarily acting as an acylating agent to introduce the 4-ethylcyclohexanecarbonyl moiety onto nucleophiles such as amines (to form amides) and alcohols (to form esters) . The reactivity of acid anhydrides typically involves a nucleophilic acyl substitution mechanism, making them highly effective for these transformations. A key application of structurally related cyclohexanedicarboxylic acid derivatives is their use in the production of plasticizers, suggesting potential material science applications for this compound as a synthetic precursor . Furthermore, cyclohexanecarboxylic acid derivatives are of significant interest in pharmaceutical research, particularly as starter units in the biosynthesis of natural products and fatty acids . As an analytical reference standard, it can be utilized for method development, validation, and quality control during drug synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed. It is recommended to store the compound under an inert atmosphere at room temperature to maintain its stability and purity . Researchers are encouraged to verify the specific properties and applications for their unique experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(4-ethylcyclohexanecarbonyl) 4-ethylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H30O3/c1-3-13-5-9-15(10-6-13)17(19)21-18(20)16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3

InChI Key

UHRGGAFSKGLANQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)CC

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 1 Cyclohexanecarboxylic Anhydride

Dehydration-Based Synthesis Routes

Dehydration methods directly or indirectly remove a molecule of water from two equivalents of 4-ethylcyclohexanecarboxylic acid. These routes are fundamental in anhydride (B1165640) synthesis.

The direct thermal dehydration of carboxylic acids is a straightforward approach to anhydride synthesis. sciencemadness.org This method, however, often requires extremely high temperatures (up to 800 °C), which may not be practical or suitable for many carboxylic acids due to thermal instability. chemistrysteps.com For dicarboxylic acids that can form stable five- or six-membered rings, intramolecular dehydration can occur more readily upon heating. sciencemadness.orgpressbooks.pub While effective for simple compounds like acetic acid, this direct heating method is generally not applicable for most other carboxylic acids. chemistrysteps.comkhanacademy.org

A more common and practical approach involves the use of dehydrating agents or an exchange reaction with a pre-formed anhydride. Acetic anhydride can be used to react with other carboxylic acids in an equilibrium reaction. sciencemadness.org The formation of the desired anhydride is driven to completion by distilling the more volatile acetic acid as it forms. sciencemadness.org

Alternatively, powerful dehydrating agents can be employed to facilitate the condensation of the carboxylic acid at milder temperatures. Phosphorus pentoxide (P₄O₁₀) is a classic and effective agent for this purpose. sciencemadness.orgchemistrysteps.com More modern methods utilize activating systems. For instance, a combination of triphenylphosphine (B44618) oxide and oxalyl chloride can be used to synthesize symmetric carboxylic anhydrides under mild and neutral conditions with high yields. nih.gov This system generates a highly reactive intermediate, Ph₃PCl₂, which catalyzes the reaction. nih.gov Other reagents that achieve this transformation include thionyl chloride, triphosgene, and dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Table 1: Dehydrating Agents for Anhydride Synthesis

Reagent/System Description Reference
Acetic Anhydride Reacts in an equilibrium; driven by removal of volatile acetic acid. sciencemadness.org
Phosphorus Pentoxide (P₄O₁₀) A strong, common dehydrating agent for laboratory synthesis. sciencemadness.orgchemistrysteps.com
Oxalyl Chloride / Triphenylphosphine Oxide A catalytic system that allows for mild and neutral reaction conditions. nih.gov
Dicyclohexylcarbodiimide (DCC) A common coupling reagent used in dehydration reactions. nih.gov

Nucleophilic Acyl Substitution Approaches to Anhydride Formation

Nucleophilic acyl substitution is one of the most reliable and widely used methods for preparing acid anhydrides in a laboratory setting. chemistrysteps.com This strategy involves a highly reactive carboxylic acid derivative, typically an acid chloride.

The most common laboratory method for preparing carboxylic anhydrides involves the reaction of an acid chloride with a carboxylate salt. chemistrysteps.comlibretexts.org This process is a two-step synthesis. First, 4-ethylcyclohexanecarboxylic acid would be converted to its more reactive acid chloride, 4-ethylcyclohexanecarbonyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

In the second step, the synthesized acid chloride is reacted with a carboxylate salt, such as sodium 4-ethylcyclohexanecarboxylate. chemistrysteps.comlibretexts.org The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group, facilitating the formation of the anhydride linkage. khanacademy.org

An alternative to using a carboxylate salt is to react the acid chloride with a molecule of the parent carboxylic acid itself. pressbooks.publibretexts.orgyoutube.com This reaction is typically carried out in the presence of a weak base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. pressbooks.pub This method is effective for preparing both symmetric and mixed anhydrides. pressbooks.pub

Table 2: Nucleophilic Acyl Substitution for Anhydride Synthesis

Reactant 1 Reactant 2 Conditions/Additives Product Reference
4-Ethylcyclohexanecarbonyl Chloride Sodium 4-ethylcyclohexanecarboxylate Room temperature 4-Ethyl-1-cyclohexanecarboxylic anhydride chemistrysteps.com
4-Ethylcyclohexanecarbonyl Chloride 4-Ethylcyclohexanecarboxylic Acid Pyridine (as a base) This compound pressbooks.pub

Sustainable and Green Chemistry Considerations in Synthesis

Further research and publication in the field of synthetic organic chemistry would be necessary to provide the information required to fulfill this request.

Reaction Mechanisms and Reactivity Profile of 4 Ethyl 1 Cyclohexanecarboxylic Anhydride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including 4-Ethyl-1-cyclohexanecarboxylic anhydride (B1165640). sketchy.com This class of reactions involves the replacement of the leaving group (a carboxylate ion in this case) with an incoming nucleophile. fiveable.memasterorganicchemistry.com These reactions are central to the synthesis of esters, amides, and other related compounds from the anhydride.

The generally accepted mechanism for nucleophilic acyl substitution on an acid anhydride is a two-stage addition-elimination process. vanderbilt.edusaskoer.ca

Nucleophilic Addition: The reaction commences with the attack of a nucleophile (Nu:) on one of the electrophilic carbonyl carbons of the 4-Ethyl-1-cyclohexanecarboxylic anhydride molecule. This leads to the breaking of the carbon-oxygen π bond and the formation of a transient tetrahedral intermediate. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This step results in the expulsion of the leaving group, which is the 4-ethylcyclohexanecarboxylate anion. vanderbilt.edulibretexts.org If a neutral nucleophile (like water or an alcohol) was used, a final deprotonation step occurs to yield the neutral product. libretexts.org

Kinetically, the reactivity of carboxylic acid derivatives is well-established. Acid anhydrides are generally more reactive than esters and amides but less reactive than the highly sensitive acid chlorides. sketchy.comfiveable.mevanderbilt.eduyoutube.com This hierarchy is a direct consequence of the leaving group's ability; the 4-ethylcyclohexanecarboxylate ion is a better leaving group than the alkoxide or amide ions but not as effective as a halide ion. sketchy.comyoutube.com Factors such as steric hindrance from the bulky 4-ethylcyclohexyl group and the nucleophilicity of the attacking species can also influence the reaction rate. sketchy.com

Table 1: General Reactivity Order of Carboxylic Acid Derivatives

Compound Type General Structure Relative Reactivity Leaving Group
Acid Chloride R-CO-Cl Highest Cl⁻
Acid Anhydride R-CO-O-CO-R High R-COO⁻
Ester R-CO-OR' Moderate R'O⁻
Amide R-CO-NR'₂ Low R'₂N⁻

The formation of a tetrahedral intermediate is a critical step in the nucleophilic acyl substitution pathway. sketchy.comtaylorandfrancis.com When a nucleophile attacks a carbonyl carbon of this compound, the carbon atom's hybridization changes from sp² to sp³, resulting in a tetrahedral geometry. vanderbilt.edutaylorandfrancis.com This intermediate contains four single bonds to the central carbon: one to the oxygen of the original carbonyl (which is now an alkoxide), one to the nucleophile, one to the 4-ethylcyclohexyl group, and one to the bridging oxygen of the anhydride. libretexts.orgtaylorandfrancis.com

The decomposition of this intermediate is driven by the reformation of the stable carbonyl double bond. masterorganicchemistry.comlibretexts.org As the lone pair of electrons on the alkoxide oxygen moves back down to form a π bond with the carbon, the bond to the leaving group breaks. The 4-ethylcyclohexanecarboxylate ion is expelled, as it is the most stable potential leaving group attached to the tetrahedral carbon. masterorganicchemistry.comvanderbilt.edu This addition-elimination sequence results in the net substitution of the carboxylate group with the nucleophile. masterorganicchemistry.com

The leaving group in reactions of this compound is the 4-ethylcyclohexanecarboxylate ion. jove.com The efficiency and favorability of the nucleophilic acyl substitution reaction are heavily dependent on the stability of this leaving group. sketchy.com

A good leaving group is a weak base, and the 4-ethylcyclohexanecarboxylate ion fits this description well. youtube.comyoutube.com Its stability arises from resonance, where the negative charge is delocalized across both oxygen atoms of the carboxylate group. fiveable.meyoutube.com This delocalization spreads the negative charge, making the anion less basic and more stable on its own. youtube.com The presence of a good, resonance-stabilized leaving group is what makes acid anhydrides significantly more reactive towards nucleophiles than esters or amides, whose leaving groups (alkoxides and amides, respectively) are much stronger bases. sketchy.comyoutube.com The reaction equilibrium favors the formation of the products because a stronger base (the nucleophile) displaces a weaker base (the carboxylate leaving group). masterorganicchemistry.com

Hydrolysis Pathways

Hydrolysis is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. The hydrolysis of this compound is a synthetically important reaction, as it is the reverse of the dehydration reaction used to form the anhydride. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Both acid and base catalysis significantly accelerate the rate of hydrolysis, which can be slow under neutral conditions. viu.ca

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (like H₃O⁺), the reaction begins with the protonation of one of the carbonyl oxygen atoms of the anhydride. youtube.comlibretexts.org This protonation makes the carbonyl carbon much more electrophilic and highly susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com Water attacks the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com A proton is then transferred from the incoming water molecule to the oxygen of the leaving group portion. youtube.com Finally, the intermediate collapses, expelling the now-protonated leaving group, which is a molecule of 4-Ethylcyclohexanecarboxylic acid. The other product is also 4-Ethylcyclohexanecarboxylic acid, and the acid catalyst is regenerated. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks one of the carbonyl carbons. saskoer.cayoutube.com This forms a tetrahedral intermediate. youtube.com This intermediate then collapses, ejecting the 4-ethylcyclohexanecarboxylate anion as the leaving group. youtube.com This produces a molecule of 4-Ethylcyclohexanecarboxylic acid. Since the reaction is conducted in a basic solution, the acidic proton of the newly formed carboxylic acid is immediately abstracted by a base (like OH⁻ or the carboxylate leaving group), forming another 4-ethylcyclohexanecarboxylate ion. youtube.com A final acidification step is required to protonate the carboxylate ions and obtain the neutral carboxylic acid products. youtube.com

The complete hydrolysis of one molecule of this compound results in the formation of two molecules of 4-Ethylcyclohexanecarboxylic acid. jove.comlibretexts.orglibretexts.org This reaction effectively cleaves the anhydride bond, with each acyl group acquiring a hydroxyl group from a water molecule. While this reaction may be undesirable if the anhydride is intended as an acylating agent (requiring dry conditions), it is the definitive pathway for converting the anhydride back to its parent carboxylic acid. libretexts.orglibretexts.orglibretexts.org

Table 2: Summary of Hydrolysis of this compound

Reaction Reactants Product Stoichiometry
Hydrolysis This compound, Water (H₂O) 4-Ethylcyclohexanecarboxylic acid 1 mole of anhydride yields 2 moles of carboxylic acid

Alcoholysis Reactions: Esterification

The reaction of this compound with alcohols, a process known as alcoholysis, results in the formation of esters. This transformation is a cornerstone of its application in organic synthesis.

The esterification of alcohols with this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either an acid or a base, or it can occur under neutral conditions, although it is typically slower without a catalyst.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate.

Tetrahedral Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.

Leaving Group Departure: This reformation results in the cleavage of the carbon-oxygen-carbon bond of the anhydride, with a carboxylate group acting as the leaving group.

Proton Transfer: A final proton transfer step, often to a weak base in the reaction mixture, neutralizes the protonated ester, yielding the final ester product and a molecule of 4-ethylcyclohexanecarboxylic acid.

The reaction is generally exothermic and proceeds readily with primary and secondary alcohols. Tertiary alcohols react more slowly due to steric hindrance.

When reacting with polyols (molecules containing multiple hydroxyl groups), the selectivity of acylation by this compound becomes a critical factor. The regioselective acylation of polyols can be challenging due to the similar reactivity of the different hydroxyl groups.

Several factors influence the selectivity:

Steric Hindrance: Primary hydroxyl groups, being less sterically hindered, are generally more reactive towards the bulky anhydride than secondary or tertiary hydroxyl groups. This often allows for selective mono-acylation at the primary position.

Electronic Effects: The electronic environment of the hydroxyl groups can influence their nucleophilicity.

Reaction Conditions: Control of stoichiometry, temperature, and the use of specific catalysts can enhance the selectivity for a particular hydroxyl group. For instance, using a 1:1 molar ratio of the anhydride to the polyol can favor mono-esterification.

Factor Influence on Selectivity in Polyol Reactions
Steric Hindrance Primary > Secondary > Tertiary (in terms of reactivity)
Stoichiometry Equimolar amounts favor mono-acylation
Catalyst Can enhance selectivity for a specific hydroxyl group

Aminolysis Reactions: Amide Formation

The reaction of this compound with ammonia, primary amines, or secondary amines is known as aminolysis and leads to the formation of amides. This is another significant class of reactions for this anhydride.

Similar to alcoholysis, aminolysis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile.

The mechanism unfolds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks one of the carbonyl carbons of the anhydride, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the carboxylate oxygen, forming a more stable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the carboxylate group departs as the leaving group.

Acid-Base Reaction: The resulting carboxylic acid and the newly formed amide may undergo an acid-base reaction, but the primary products are the amide and the carboxylic acid.

Primary amines are generally more reactive than secondary amines due to less steric hindrance.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of aminolysis with molecules containing multiple amine functionalities or other nucleophilic groups, controlling chemoselectivity is crucial. Regioselectivity, the preference for reaction at one position over another, is also a key consideration.

Chemoselectivity: In a molecule containing both a hydroxyl and an amino group, the more nucleophilic amino group will typically react preferentially with the anhydride. Selective N-acylation of primary amines in the presence of secondary amines can sometimes be achieved by exploiting steric hindrance, where a bulky acylating agent will react more readily with the less hindered primary amine.

Regioselectivity: In reactions with unsymmetrical polyamines, steric effects play a major role in determining which amino group is acylated. The least sterically hindered amino group is generally the most reactive. Reaction conditions can be optimized to favor the acylation of a specific amine.

Parameter Effect on Selectivity in Aminolysis
Nucleophile Type Amine > Alcohol (in terms of reactivity)
Amine Substitution Primary > Secondary (in terms of reactivity)
Steric Hindrance Less hindered amines are more reactive

Reactivity with Other Classes of Nucleophiles

Beyond alcohols and amines, this compound can react with a variety of other nucleophiles.

Grignard Reagents: The reaction of Grignard reagents (organomagnesium compounds) with acid anhydrides can lead to the formation of ketones and tertiary alcohols. The first equivalent of the Grignard reagent attacks one carbonyl group to form a ketone, and a second equivalent can then attack the newly formed ketone to yield a tertiary alcohol after workup.

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce acid anhydrides to a pair of primary alcohols. The reaction proceeds through the nucleophilic addition of a hydride ion.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. This reaction attaches the 4-ethylcyclohexanoyl group to the aromatic ring, forming a ketone. A well-known example of this type of reaction involves benzene (B151609) and succinic anhydride.

Water: Hydrolysis of the anhydride with water will yield two equivalents of 4-ethylcyclohexanecarboxylic acid.

Catalytic Aspects in this compound Reactions

The reactions of cyclic anhydrides, including by inference this compound, can be significantly accelerated and controlled through the use of catalysts. Catalysis in these reactions can be broadly categorized into several types, including acid catalysis, base catalysis, and metal-based catalysis, each influencing the reaction mechanism and selectivity. Given the lack of specific studies on this compound, the catalytic aspects are discussed based on research into analogous cyclic anhydrides.

Catalyst Types and Their General Mechanisms:

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the anhydride is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the anhydride more susceptible to attack by weak nucleophiles.

Base Catalysis: A base catalyst can deprotonate a weak nucleophile, increasing its nucleophilicity and thereby accelerating the rate of attack on the anhydride. Alternatively, a nucleophilic catalyst (e.g., a tertiary amine) can directly attack the anhydride to form a more reactive intermediate, which then reacts with the primary nucleophile.

Metal-Based Catalysis: A wide array of metal complexes have been shown to be effective catalysts for the reactions of cyclic anhydrides, particularly in ring-opening polymerization reactions with epoxides. tue.nlresearchgate.netmdpi.com These catalysts can function as Lewis acids, activating the anhydride or the epoxide, or they can participate directly in the reaction cycle.

Catalytic Ring-Opening Copolymerization:

A significant area of research for cyclic anhydrides is their ring-opening copolymerization with epoxides to produce polyesters. tue.nlmdpi.comrsc.org While specific data for this compound is absent, studies on other alicyclic anhydrides provide insight into potential catalytic systems. For instance, the copolymerization of cyclohexene (B86901) oxide with various anhydrides has been successfully achieved using metal-salen complexes and bimetallic scorpionate zinc catalysts. tue.nlmdpi.comresearchgate.net

The choice of catalyst and, often, a cocatalyst is crucial for the efficiency and selectivity of these polymerizations. tue.nlmdpi.com The cocatalyst, typically a nucleophilic species, often initiates the ring-opening of the anhydride. mdpi.com

Table 1: Examples of Catalytic Systems Used in the Ring-Opening Copolymerization of Cyclic Anhydrides and Epoxides

Catalyst SystemAnhydrideEpoxideCocatalystObservations
(salen)CrClPhthalic AnhydrideCyclohexene OxideBis(triphenylphosphoranylidene)ammonium chlorideHigh conversion and molecular weight. tue.nl
(salen)AlClSuccinic AnhydrideCyclohexene Oxide4-(Dimethylamino)pyridineLower activity compared to chromium catalysts. tue.nl
Bimetallic Scorpionate Zinc ComplexPhthalic AnhydrideCyclohexene OxideBis(triphenylphosphine)iminium chlorideEfficient and selective copolymerization. mdpi.com
Zinc dicarbyl/amine Lewis pairsVariousVarious-High catalytic activity and alternating selectivity. rsc.org

Desymmetrization Reactions:

For meso-cyclic anhydrides, catalytic asymmetric ring-opening provides a powerful method for the synthesis of chiral molecules. Organocatalysts, such as chiral diamine-derived thioureas, have been employed for the enantioselective alcoholysis, thiolysis, and aminolysis of various cyclic anhydrides. mdpi.com These catalysts operate through hydrogen bonding interactions, activating the anhydride and controlling the facial selectivity of the nucleophilic attack. While this compound itself is not a meso-compound, the principles of organocatalytic activation could be applied to its reactions.

Advanced Applications of 4 Ethyl 1 Cyclohexanecarboxylic Anhydride in Chemical Sciences

Role in Targeted Organic Synthesis

The reactivity of the anhydride (B1165640) functional group, characterized by two electrophilic carbonyl carbons, makes it a cornerstone for acylation reactions. nih.govyoutube.com The presence of the 4-ethylcyclohexane scaffold introduces steric and conformational constraints that can be exploited for selective synthesis.

4-Ethyl-1-cyclohexanecarboxylic anhydride serves as an effective acylating agent for the synthesis of esters and amides, a fundamental transformation in organic chemistry. nih.govkhanacademy.org The reaction involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com This process results in the formation of the corresponding ester or amide and a carboxylic acid byproduct. libretexts.org The use of a non-nucleophilic base, such as pyridine, is often employed to neutralize the carboxylic acid generated during the reaction, driving the equilibrium towards the product. libretexts.orgyoutube.com

The "4-ethyl" substituent on the cyclohexane (B81311) ring can influence the regioselectivity and stereoselectivity of these reactions, particularly when reacting with complex, sterically hindered alcohols or amines. This makes the reagent potentially useful in the late-stage functionalization of natural products or in the synthesis of pharmaceuticals where precise control over molecular architecture is paramount.

Table 1: General Reaction Scheme for Ester and Amide Synthesis

ReactantProductConditions
Alcohol (R-OH)EsterPyridine or other non-nucleophilic base
Amine (R-NH2)AmideSecond equivalent of amine or non-nucleophilic base

This table illustrates the general transformation facilitated by the anhydride.

Research on related cyclic anhydrides has demonstrated their utility in creating a diverse array of functionalized carboxylic acids through subsequent reactions. nih.gov Similarly, esters and amides derived from this compound could serve as versatile intermediates for further synthetic elaborations. organic-chemistry.org

Cyclic anhydrides are valuable precursors for the synthesis of heterocyclic compounds. acs.orgorganic-chemistry.org For instance, the reaction of anhydrides with diamines or amino alcohols can lead to the formation of nitrogen- and oxygen-containing heterocycles, such as piperazines and morpholines. organic-chemistry.org Succinic anhydride, a five-membered cyclic anhydride, is a classic example used to prepare five-membered heterocyclic systems. acs.orgnih.gov

By analogy, this compound can be envisioned as a building block for constructing more complex, saturated heterocyclic systems. The reaction with appropriate binucleophiles would lead to the formation of fused or spirocyclic heterocyclic structures containing the 4-ethylcyclohexane moiety. These structures are of interest in medicinal chemistry due to their conformational rigidity and potential for biological activity.

Contribution to Polymer Chemistry and Advanced Materials Science

The development of new polymers with specific, tailored properties is a major focus of materials science. Anhydrides, particularly cyclic anhydrides, can be employed as monomers or modifying agents in polymer synthesis. researchgate.netgoogle.com

Polyanhydrides are a class of biodegradable polymers with applications in drug delivery and other biomedical fields. They are typically synthesized through the melt polycondensation of dicarboxylic acid prepolymers, which can be formed from cyclic anhydrides. researchgate.net Research on poly(1,4-cyclohexanedicarboxylic anhydride) has shown that these materials can exhibit high crystallinity and melting points. researchgate.net

This compound, containing a single anhydride group, would likely act as a chain-terminating agent or a co-monomer to control molecular weight and introduce specific functionalities. Its incorporation into a polymer backbone could modify the material's physical properties, such as its glass transition temperature, solubility, and degradation rate. The ethyl group would enhance the hydrophobicity of the resulting polymer compared to an unsubstituted cyclohexanecarboxylic anhydride.

The incorporation of the 4-ethylcyclohexane unit into a polymer can impart desirable characteristics. The bulky and aliphatic nature of this group can increase the polymer's thermal stability and modify its mechanical properties. For example, in polyesters and polyamides, the inclusion of such cyclic structures can disrupt chain packing, leading to materials with lower crystallinity and increased transparency. Cis-cyclohexane-1,2-dicarboxylic anhydride has been used as an intermediate in the manufacture of plasticizers and synthetic resins, highlighting the role of such cyclic structures in material science. google.com

Table 2: Potential Impact of 4-Ethylcyclohexane Moiety on Polymer Properties

PropertyPotential EffectRationale
Glass Transition Temp. (Tg) IncreaseThe rigid cyclic structure restricts chain mobility.
Crystallinity DecreaseThe bulky, non-planar ring can disrupt polymer chain packing.
Hydrophobicity IncreaseThe aliphatic ethyl and cyclohexane groups reduce affinity for water.
Solubility ModifiedIncreased solubility in non-polar organic solvents.

This table outlines the hypothetical effects based on general principles of polymer chemistry.

Anhydrides can also function as cross-linking agents to create thermosetting resins. In this application, the anhydride ring is opened by a nucleophilic group from a polymer chain, such as a hydroxyl or amine group, forming a covalent bond. If a polymer contains multiple nucleophilic sites, the anhydride can react with two different polymer chains, creating a cross-link that results in a three-dimensional network. This process is fundamental to the curing of epoxy resins and the formation of certain polyester (B1180765) resins. The reactivity and steric bulk of this compound would influence the cross-linking density and, consequently, the final mechanical and thermal properties of the polymer network.

Utilization in Pharmaceutical Intermediate Synthesis and Drug Formulation Research

Cyclic anhydrides are valuable reagents in the synthesis of pharmaceutical intermediates and in drug formulation due to their reactivity towards a variety of nucleophiles, enabling the construction of complex molecular architectures and the modification of drug carriers.

The generation of bioactive scaffolds is a cornerstone of medicinal chemistry, and cyclic anhydrides serve as key building blocks. The reaction of anhydrides with amines or alcohols to form amides and esters, respectively, is a fundamental transformation in the synthesis of new chemical entities. libretexts.org

This compound can be envisioned as a precursor for a variety of bioactive scaffolds. Its reaction with primary or secondary amines would yield the corresponding amides. This aminolysis reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid. libretexts.org This strategy is often employed in the synthesis of complex molecules, including drug candidates. researchgate.net

Similarly, alcoholysis of the anhydride would produce an ester and a carboxylic acid. libretexts.org This reaction can be catalyzed by base or acid, although base catalysis is more common. libretexts.org The resulting esters can be important intermediates in their own right or be part of a larger molecular framework with specific biological targets. The ethyl-cyclohexane group would impart lipophilicity to the resulting derivatives, a property that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The table below illustrates the expected products from the derivatization of this compound with representative nucleophiles.

NucleophileProduct 1 (Amide/Ester)Product 2 (Carboxylic Acid)
Ammonia4-Ethyl-1-cyclohexanecarboxamide4-Ethyl-1-cyclohexanecarboxylic acid
EthylamineN-Ethyl-4-ethyl-1-cyclohexanecarboxamide4-Ethyl-1-cyclohexanecarboxylic acid
EthanolEthyl 4-ethyl-1-cyclohexanecarboxylate4-Ethyl-1-cyclohexanecarboxylic acid

In drug formulation, particularly for drug delivery systems, the reactivity of chemical linkers with biological nucleophiles is a critical consideration. Cyclic anhydrides are known to react with nucleophiles such as the amine groups present in proteins and other biological macromolecules. nih.govresearchgate.net This reactivity can be harnessed for the covalent attachment of drugs to carrier molecules or for the design of pH-sensitive drug release systems.

The anhydride bond is susceptible to hydrolysis, a reaction that is often pH-dependent. This property is exploited in the design of smart drug delivery systems where the anhydride-containing linker is stable at physiological pH but hydrolyzes in the acidic microenvironment of tumors or intracellular compartments, leading to the release of the active drug.

The reaction of this compound with biological nucleophiles, such as the lysine (B10760008) residues of a protein, would result in the formation of a stable amide bond, effectively conjugating the cyclohexane moiety to the protein. This could be used to modify the surface of protein-based therapeutics or to attach them to larger drug delivery vehicles. The reactivity of cyclic anhydrides towards nucleophiles like thiosemicarbazide (B42300) and various amines has been demonstrated, underscoring their utility as versatile chemical modifiers in a biological context. nih.gov

Applications in Functional Materials Design

The properties of this compound also make it a candidate for applications in the design of functional materials, including coatings and composites. The anhydride group provides a reactive handle for polymerization and surface modification, while the cycloaliphatic nature of the molecule can enhance the thermal and mechanical properties of the resulting materials. researchgate.net

Cyclic anhydrides are widely used for the surface modification of various materials, including metals and cellulose (B213188) nanocrystals. researchgate.netmdpi.comnih.gov The anhydride can react with hydroxyl groups on the surface of these materials to form ester linkages, thereby altering the surface chemistry and properties. For instance, treatment of wood with cyclic anhydrides like maleic and succinic anhydride has been shown to improve its dimensional stability and water repellency. ncsu.edu

This compound could be similarly employed to modify surfaces. The esterification reaction would introduce the ethyl-cyclohexyl group onto the surface, which would be expected to increase its hydrophobicity. This could be beneficial for creating water-repellent coatings or for improving the compatibility of a filler material with a non-polar polymer matrix. The use of related cycloaliphatic dicarboxylic acids in the synthesis of polyesters for coatings has been shown to impart good hardness and durability. researchgate.net

In the realm of composite materials, cyclic anhydrides can function as monomers or crosslinking agents. mdpi.com Polyesters and polyamides, two of the most important classes of commercial polymers, can be synthesized from the reaction of diacids or their derivatives with diols and diamines, respectively. libretexts.orglibretexts.org

While this compound is a mono-anhydride, it can be used to control the chain length of polymers or to introduce specific end-groups. Furthermore, if converted to a diacid or a derivative with two reactive sites, it could be used as a monomer in the synthesis of polyesters or polyamides. The incorporation of the cycloaliphatic structure of the cyclohexane ring into the polymer backbone is known to enhance properties such as thermal stability and mechanical strength. researchgate.net For example, polyesters based on 1,4-cyclohexanedicarboxylic acid exhibit high melting points and crystallinity. researchgate.net

The table below summarizes the potential roles of this compound in composite materials, based on the known applications of similar compounds.

ApplicationRole of AnhydrideExpected Outcome
Polymer SynthesisMonomer (after conversion to di-functional)Enhanced thermal and mechanical properties of the resulting polyester or polyamide. researchgate.net
Crosslinking AgentReacts with functional groups in polymer chainsIncreased rigidity and stability of the polymer network. mdpi.com
Surface Modifier for FillersCovalently bonds to filler surfaceImproved dispersion and interfacial adhesion in a polymer matrix. mdpi.com

Interactions and Derivatization Research of 4 Ethyl 1 Cyclohexanecarboxylic Anhydride

Studies on Reactivity with Biomolecules (e.g., amino acids, peptides)

Acid anhydrides are known to react with the nucleophilic functional groups present in biomolecules. libretexts.org In the context of amino acids and peptides, the primary amine of the N-terminus and the side chains of lysine (B10760008), and to a lesser extent, the hydroxyl groups of serine, threonine, and tyrosine, and the thiol group of cysteine, are potential sites for acylation by 4-ethyl-1-cyclohexanecarboxylic anhydride (B1165640).

The reaction with an amino group results in the formation of a stable amide bond, while reaction with a hydroxyl or thiol group yields an ester or thioester, respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism. libretexts.org The general scheme for the acylation of an amino acid with 4-ethyl-1-cyclohexanecarboxylic anhydride is depicted below.

Table 1: Predicted Reactivity of this compound with Functional Groups of Amino Acids

Nucleophilic GroupAmino Acid ExamplePredicted Product StructureBond Formed
Primary Amine (-NH₂)Alanine4-Ethyl-N-alanyl-cyclohexanecarboxamideAmide
Hydroxyl (-OH)SerineO-(4-Ethylcyclohexanecarbonyl)serineEster
Thiol (-SH)CysteineS-(4-Ethylcyclohexanecarbonyl)cysteineThioester
Secondary AmineProlineN-(4-Ethylcyclohexanecarbonyl)prolineAmide

Note: This table represents predicted outcomes based on general chemical principles of anhydride reactivity, as specific experimental data for this compound is not available.

Investigations into Interactions with Diverse Chemical Species

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to attack by a wide array of nucleophiles. uomustansiriyah.edu.iq Besides biomolecules, it is expected to react with water, alcohols, and other amines.

Hydrolysis: In the presence of water, the anhydride will hydrolyze to form two molecules of 4-ethyl-1-cyclohexanecarboxylic acid. This reaction is often considered a side reaction in synthetic procedures and is typically avoided by using anhydrous conditions. libretexts.org

Aminolysis: The reaction with primary or secondary amines yields the corresponding N-substituted 4-ethyl-1-cyclohexanecarboxamide. Two equivalents of the amine are generally required, as one equivalent acts as a nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.org

Table 2: Predicted Reactions of this compound with Various Nucleophiles

NucleophileProduct TypeGeneral Reaction
Water (H₂O)Carboxylic AcidThis compound + H₂O → 2 x 4-Ethyl-1-cyclohexanecarboxylic acid
Ammonia (NH₃)AmideThis compound + 2 NH₃ → 4-Ethyl-1-cyclohexanecarboxamide + 4-Ethyl-1-cyclohexanecarboxylate ammonium (B1175870) salt
Primary Amine (R-NH₂)N-Substituted AmideThis compound + 2 R-NH₂ → N-R-4-Ethyl-1-cyclohexanecarboxamide + 4-Ethyl-1-cyclohexanecarboxylate-R-ammonium salt

Note: This table illustrates the expected reactivity based on the general behavior of cyclic anhydrides.

Specificity and Selectivity in Nucleophilic Interactions (e.g., with alcohols)

The reaction of acid anhydrides with alcohols, known as alcoholysis, is a common method for the synthesis of esters. uomustansiriyah.edu.iq The reaction of this compound with an alcohol would yield one molecule of the corresponding 4-ethyl-1-cyclohexanecarboxylate ester and one molecule of 4-ethyl-1-cyclohexanecarboxylic acid. libretexts.org

The selectivity of this reaction can be influenced by several factors, including the steric hindrance of both the alcohol and the anhydride, and the reaction conditions. For instance, bulkier alcohols may react more slowly. In the case of a molecule containing multiple hydroxyl groups, achieving selective acylation at a specific position can be challenging and may require the use of protecting groups or specific catalysts. The presence of the ethyl group on the cyclohexane (B81311) ring may introduce a degree of steric hindrance that could influence the selectivity of its reactions compared to unsubstituted cyclohexanecarboxylic anhydride.

Table 3: Predicted Esterification of Alcohols with this compound

AlcoholPredicted Ester Product
MethanolMethyl 4-ethyl-1-cyclohexanecarboxylate
EthanolEthyl 4-ethyl-1-cyclohexanecarboxylate
IsopropanolIsopropyl 4-ethyl-1-cyclohexanecarboxylate

Note: The formation of 4-ethyl-1-cyclohexanecarboxylic acid is a co-product in each of these predicted reactions.

Synthesis of Specialized Derivatives for Probe Development

While there is no specific information on the use of this compound for probe development, its reactivity profile suggests potential applications in this area. Chemical probes are molecules used to study biological systems, and often require a reactive group for conjugation to other molecules, such as fluorescent dyes or affinity tags.

The anhydride functionality could be utilized to attach the 4-ethylcyclohexyl moiety to a reporter molecule containing a nucleophilic handle (e.g., an amine or alcohol). Alternatively, derivatives of 4-ethyl-1-cyclohexanecarboxylic acid could be synthesized and then converted to the anhydride for subsequent reactions. For example, a fluorescent reporter could be incorporated into a molecule that is then reacted with this compound. The development of such probes would be a novel area of research, building upon the fundamental reactivity of acid anhydrides.

Comparative Academic Studies with Analogous Cyclohexanecarboxylic Anhydrides and Derivatives

Structural Analogues and Their Influences on Reactivity and Selectivity

The reactivity and selectivity of 4-Ethyl-1-cyclohexanecarboxylic anhydride (B1165640) in nucleophilic acyl substitution reactions are significantly influenced by its structural features, particularly when compared to its analogues. The ethyl group at the 4-position of the cyclohexane (B81311) ring, while not directly attached to the reactive carbonyl centers, exerts both steric and electronic effects that modulate the anhydride's behavior.

Structural Analogues for Comparison:

To understand the influence of the substituent, it is useful to compare 4-Ethyl-1-cyclohexanecarboxylic anhydride with the following analogues:

Cyclohexanecarboxylic anhydride (unsubstituted): Serves as a baseline for assessing the impact of the 4-ethyl group.

4-Methyl-1-cyclohexanecarboxylic anhydride: Allows for the evaluation of the effect of a smaller alkyl group at the same position.

4-tert-Butyl-1-cyclohexanecarboxylic anhydride: Provides insight into the impact of a bulky alkyl group, highlighting steric hindrance effects.

cis- and trans-Decalin-2-carboxylic anhydride: Represents a more rigid bicyclic system, which can be compared to the more flexible monosubstituted cyclohexane ring.

Influence on Reactivity:

The reactivity of anhydrides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbons and the stability of the leaving group. Alkyl groups, such as the ethyl group in the title compound, are generally considered to be weakly electron-donating through an inductive effect. This slight increase in electron density on the cyclohexane ring can be transmitted to the carbonyl groups, marginally reducing their electrophilicity compared to the unsubstituted cyclohexanecarboxylic anhydride. Consequently, a slight decrease in reactivity might be anticipated.

Influence on Selectivity:

In reactions with unsymmetrical nucleophiles or in the context of stereoselective synthesis, the conformation of the cyclohexane ring and the steric bulk of the 4-ethyl group can play a crucial role. The ethyl group will preferentially occupy the equatorial position to minimize steric strain. This can influence the trajectory of the incoming nucleophile, potentially leading to different diastereoselectivities compared to the unsubstituted or 4-methyl substituted analogues.

Impact of Ring Substitution Patterns on Chemical Behavior

The position and nature of substituents on the cyclohexane ring have a profound impact on the chemical behavior of the corresponding anhydride.

Electronic Effects:

The electronic nature of the substituent at the 4-position significantly alters the reactivity of the anhydride.

Electron-donating groups (EDGs): Alkyl groups like methyl and ethyl are weak EDGs. They slightly decrease the reactivity of the anhydride towards nucleophiles by pushing electron density towards the carbonyl carbons.

Electron-withdrawing groups (EWGs): Substituents such as halogens or nitro groups at the 4-position would be expected to increase the reactivity of the anhydride by withdrawing electron density and making the carbonyl carbons more electrophilic.

Steric Effects:

Conformational Effects:

The conformational preference of the substituted cyclohexane ring (chair, boat, or twist-boat) and the axial vs. equatorial orientation of the substituent can influence the anhydride's reactivity. For 4-substituted cyclohexanecarboxylic anhydrides, the substituent will predominantly be in the equatorial position. This can affect the accessibility of the carbonyl groups to incoming reagents.

A hypothetical comparison of the relative hydrolysis rates of various 4-substituted cyclohexanecarboxylic anhydrides is presented in the table below, based on general chemical principles.

Substituent at 4-positionElectronic EffectSteric EffectPredicted Relative Rate of Hydrolysis
HNeutralMinimalBaseline
CH₃Weakly DonatingSmallSlightly Slower
CH₂CH₃Weakly DonatingModerateSlower
C(CH₃)₃DonatingLargeSignificantly Slower
ClWithdrawingSmallFaster
NO₂Strongly WithdrawingModerateSignificantly Faster

This table is illustrative and based on established principles of organic chemistry. Actual experimental data would be required for precise quantification.

Comparative Analysis of Reactivity with Other Anhydride Classes

The reactivity of this compound can be benchmarked against other classes of anhydrides.

Acyclic Anhydrides (e.g., Acetic Anhydride): Cyclic anhydrides, including those derived from cyclohexane, often exhibit enhanced reactivity compared to their acyclic counterparts due to inherent ring strain. However, the cyclohexane ring itself is relatively strain-free. The primary driver for the reactivity of this compound is the electrophilicity of the carbonyls and the stability of the carboxylate leaving group.

Aromatic Anhydrides (e.g., Phthalic Anhydride): Aromatic anhydrides are generally less reactive than their aliphatic counterparts. The aromatic ring can delocalize electron density into the carbonyl groups, reducing their electrophilicity. Therefore, this compound is expected to be more reactive than phthalic anhydride.

Strained Cyclic Anhydrides (e.g., Succinic Anhydride, Maleic Anhydride): Small-ring cyclic anhydrides possess significant ring strain, which is released upon nucleophilic attack. This makes them considerably more reactive than the relatively strain-free this compound.

Structure-Activity Relationships in Application-Specific Contexts

The specific structural features of this compound and its derivatives directly translate to their performance in various applications, most notably in polymer science as curing agents for epoxy resins.

Epoxy Resin Curing:

Anhydrides are widely used as hardeners for epoxy resins, forming durable and chemically resistant polyester (B1180765) networks. The structure of the anhydride has a direct impact on the properties of the cured polymer, such as its glass transition temperature (Tg), mechanical strength, and thermal stability.

The ethyl group in this compound contributes to the lipophilicity and flexibility of the resulting polymer network.

Structure-Property Relationship in Cured Epoxy Resins:

Anhydride Curing AgentKey Structural FeatureExpected Impact on Cured Polymer Properties
This compound Flexible, lipophilic alkyl groupGood balance of hardness and flexibility, good compatibility with organic matrices.
4-Methyl-1-cyclohexanecarboxylic anhydride Smaller alkyl groupSlightly higher crosslink density and potentially higher Tg compared to the ethyl analogue.
Hexahydrophthalic Anhydride (HHPA) Unsubstituted alicyclic ringHigh hardness and good thermal stability.
Methyl-Hexahydrophthalic Anhydride (MHHPA) Methylated alicyclic ringImproved solubility and handling properties compared to HHPA, while maintaining good performance.

The presence of the ethyl group can lower the crosslink density slightly compared to an unsubstituted analogue, which may result in a lower Tg but improved toughness and flexibility. The increased lipophilicity can also enhance the compatibility of the anhydride with the epoxy resin and other organic additives in a formulation.

Theoretical and Computational Studies of 4 Ethyl 1 Cyclohexanecarboxylic Anhydride

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.govrsc.org For 4-ethyl-1-cyclohexanecarboxylic anhydride (B1165640), these methods can elucidate the pathways of its characteristic reactions, such as nucleophilic acyl substitution.

Key Applications:

Transition State Analysis: By employing methods like Density Functional Theory (DFT), researchers can model the transition states of reactions involving the anhydride. nih.gov This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For instance, in the reaction with an amine, DFT could be used to model the tetrahedral intermediate and the subsequent transition state leading to the amide product.

Reaction Pathway Mapping: Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can connect a transition state to its corresponding reactants and products, verifying the proposed mechanism. fiveable.me This would confirm, for example, the step-by-step process of anhydride ring-opening.

Solvent Effects: Quantum chemical models can incorporate the influence of different solvents on the reaction mechanism, providing a more accurate picture of the reaction in a real-world setting.

Illustrative Reaction Data (Hypothetical for 4-Ethyl-1-cyclohexanecarboxylic Anhydride based on similar anhydrides):

Reaction StepComputational MethodCalculated ParameterHypothetical Value
Nucleophilic attack by AmineDFT (B3LYP/6-31G)Activation Energy (kcal/mol)10-15
Tetrahedral Intermediate FormationDFT (B3LYP/6-31G)Relative Energy (kcal/mol)-5 to -8
Ring-Opening Transition StateDFT (B3LYP/6-31G*)Activation Energy (kcal/mol)12-18

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into intermolecular interactions and conformational changes. mdpi.com For this compound, MD simulations can be particularly useful in understanding its interactions in solution and in condensed phases.

Areas of Investigation:

Solvation Dynamics: MD simulations can model the arrangement of solvent molecules around the anhydride, revealing information about solubility and the local environment's effect on reactivity.

Intermolecular Interactions: In a simulation box containing multiple anhydride molecules, one could study the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the substance.

Complex Formation: When studying reactions, MD can be used to simulate the approach and binding of a reactant to the anhydride, providing a dynamic view of the pre-reaction complex. mdpi.com

Prediction of Reactivity and Selectivity via Computational Models

Computational models, including those based on machine learning and quantitative structure-activity relationships (QSAR), can be developed to predict the reactivity and selectivity of this compound in various reactions. uvic.cacmu.edu

Predictive Modeling Approaches:

Descriptor-Based Models: By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties), it is possible to build models that correlate these features with experimental reactivity data. acs.org For the anhydride, descriptors could include the partial charge on the carbonyl carbons, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters related to the ethyl group.

Machine Learning: With a sufficiently large dataset of reactions involving similar anhydrides, machine learning models can be trained to predict the outcome of reactions with new nucleophiles or under different conditions. nih.govarxiv.org

Regioselectivity and Stereoselectivity: In cases where the anhydride might react at different sites or lead to stereoisomeric products, computational models can help predict the favored outcome by comparing the activation energies of the competing pathways.

Table of Relevant Computational Descriptors:

DescriptorTypical Calculation MethodRelevance to Reactivity
LUMO EnergyDFT, Semi-empirical methodsIndicates susceptibility to nucleophilic attack
Partial Atomic ChargesMulliken, NBO analysisHighlights electrophilic sites (carbonyl carbons)
Steric HindranceMolecular mechanics, DFTInfluences accessibility of reactive sites
Dipole MomentDFT, Ab initio methodsAffects intermolecular interactions and solubility

Conformational Analysis and Stereochemical Influences

The cyclohexane (B81311) ring in this compound exists predominantly in a chair conformation. The presence of substituents—the ethyl group and the anhydride moiety—has significant stereochemical implications. studysmarter.co.uklibretexts.org

Key Conformational Considerations:

Chair Conformations: The cyclohexane ring can flip between two chair conformations. The substituents can occupy either axial or equatorial positions. libretexts.org

A-Values: The preference for a substituent to occupy the equatorial position is quantified by its A-value (conformational free energy). Larger groups have larger A-values and a stronger preference for the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Influence of the Ethyl Group: The ethyl group will strongly prefer the equatorial position to avoid steric strain. libretexts.org This will likely lock the conformation of the cyclohexane ring.

Conformational Energy Differences (Illustrative for a Disubstituted Cyclohexane):

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
AEthyl (eq), Anhydride (ax)~2.0~5
BEthyl (ax), Anhydride (eq)~5.0<1
CEthyl (eq), Anhydride (eq)0>94
DEthyl (ax), Anhydride (ax)High<<<1

Note: The above table is a generalized representation for a 1,4-disubstituted cyclohexane and serves to illustrate the principles. Specific values for this compound would require dedicated calculations.

The stereochemistry of the cyclohexane ring can influence the approach of reactants, potentially leading to diastereoselective reactions. For example, a bulky nucleophile might preferentially attack from the less hindered face of the anhydride ring.

Advanced Analytical Methodologies in 4 Ethyl 1 Cyclohexanecarboxylic Anhydride Research

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

Spectroscopic methods are indispensable for real-time monitoring of the formation of 4-Ethyl-1-cyclohexanecarboxylic anhydride (B1165640) and for understanding the underlying reaction mechanisms. Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.

FTIR Spectroscopy is particularly useful for tracking the conversion of 4-Ethyl-1-cyclohexanecarboxylic acid to its anhydride. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two characteristic carbonyl (C=O) stretching bands for the anhydride group are key indicators of reaction progress.

NMR Spectroscopy (¹H and ¹³C) offers comprehensive structural details. ¹H NMR can be used to follow the disappearance of the carboxylic acid proton signal, while both ¹H and ¹³C NMR provide distinct signals for the ethyl group and the cyclohexane (B81311) ring, confirming the structure of the anhydride product.

Spectroscopic Data for Characterization
Technique Expected Key Signals/Features
FTIRAppearance of symmetric and asymmetric C=O stretching bands around 1810 cm⁻¹ and 1750 cm⁻¹. Disappearance of the broad O-H band from the starting carboxylic acid.
¹H NMRSignals corresponding to the ethyl group protons (triplet and quartet). Complex multiplets for the cyclohexane ring protons. Absence of the carboxylic acid proton signal (typically >10 ppm).
¹³C NMRResonances for the carbonyl carbons of the anhydride. Signals for the ethyl group carbons. Multiple signals for the carbons of the cyclohexane ring.

Chromatographic Separations for Product Analysis and Purity Determination

Chromatographic techniques are vital for separating 4-Ethyl-1-cyclohexanecarboxylic anhydride from starting materials, byproducts, and solvents, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID), is a standard method for analyzing the volatile anhydride. It provides excellent separation and quantification capabilities.

High-Performance Liquid Chromatography (HPLC) can also be employed. However, due to the susceptibility of anhydrides to hydrolysis, normal-phase chromatography is often preferred over reversed-phase methods that use aqueous mobile phases. shimadzu.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative. shimadzu.com SFC uses supercritical CO₂ as the main mobile phase, which is non-polar and less likely to cause hydrolysis, making it well-suited for the direct analysis of reactive compounds like carboxylic anhydrides. shimadzu.com The use of co-solvents like acetonitrile can further suppress decomposition. shimadzu.com

Chromatographic Method Parameters
Method Typical Conditions
GC-FIDColumn: Capillary column (e.g., DB-5). Injector Temp: 250°C. Oven Program: Temperature gradient (e.g., 100°C to 250°C). Detector Temp: 280°C.
Normal-Phase HPLCStationary Phase: Silica or Diol column. Mobile Phase: Hexane/Isopropanol gradient. Detection: UV (at low wavelength) or Refractive Index (RI).
SFCStationary Phase: Various packed columns (e.g., Shim-pack UC series). shimadzu.comMobile Phase: Supercritical CO₂ with an organic modifier (e.g., acetonitrile). shimadzu.comDetection: UV or Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry for Structural Confirmation and Product Identification

Mass Spectrometry (MS) is a definitive tool for confirming the molecular weight and elucidating the structure of this compound. It is commonly used in conjunction with a chromatographic inlet like GC-MS.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for cyclic anhydrides include the loss of CO and CO₂, as well as cleavage events within the cyclohexane ring and the ethyl substituent.

Expected Mass Spectrometry Fragmentation
Ion Description
[M]⁺Molecular ion peak.
[M - CO]⁺Loss of a carbonyl group.
[M - CO₂]⁺Loss of carbon dioxide.
[M - C₂H₅]⁺Loss of the ethyl group.
[M - CO - C₂H₅]⁺Subsequent loss of a carbonyl and the ethyl group.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

While obtaining a suitable single crystal of the liquid anhydride itself can be challenging, X-ray crystallography is an invaluable technique for determining the precise three-dimensional structure of its solid derivatives, such as the corresponding diacid or esters. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair conformation). nih.gov

For derivatives of 4-Ethyl-1-cyclohexanecarboxylic acid, crystallographic analysis can definitively establish the cis or trans relationship between the ethyl group and the carboxylic acid function. osti.gov This information is critical for understanding structure-property relationships. The crystal structure of related compounds, such as 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, has been successfully determined, showcasing the power of this method for elucidating the solid-state conformation and intermolecular interactions, like hydrogen bonding, in cyclohexane derivatives. researchgate.net

Crystallographic Data for a Hypothetical Derivative
Parameter Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDefines the symmetry of the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
ConformationPrecise chair/boat conformation of the cyclohexane ring; orientation of the ethyl group (axial/equatorial).
Intermolecular InteractionsDetails of hydrogen bonding, van der Waals forces, and crystal packing.

Future Research Directions and Emerging Paradigms for 4 Ethyl 1 Cyclohexanecarboxylic Anhydride

Development of Chemo- and Biocatalytic Transformations

Future research is likely to focus on novel catalytic methods for the synthesis and modification of cyclohexanecarboxylic anhydrides.

Chemo-catalysis: The development of more efficient and selective catalysts for the synthesis of anhydrides from their corresponding dicarboxylic acids is an ongoing area of interest. This includes the use of transition metal catalysts or organocatalysts to promote dehydration reactions under milder conditions, reducing energy consumption and by-product formation. For instance, procedures have been developed for preparing derivatives of 4-ethylcyclohexanecarboxylic acid through liquid-phase catalytic oxidation and hydrogenation. researchgate.net

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. nih.gov Future research could explore the enzymatic synthesis of 4-Ethyl-1-cyclohexanecarboxylic anhydride (B1165640). Lipases, for example, are known to catalyze esterification and transesterification reactions and could potentially be engineered to produce anhydrides. Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov The application of biocatalysis has been demonstrated in the synthesis of various chemicals, including chiral compounds and specialty chemicals. nih.gov

Integration into Smart and Responsive Materials Systems

Cyclohexane (B81311) derivatives are often utilized as monomers in polymer synthesis to impart specific properties such as thermal stability and weatherability. Polyanhydrides, in particular, are a class of biodegradable polymers with applications in drug delivery.

Stimuli-Responsive Polymers: A potential future direction is the incorporation of 4-Ethyl-1-cyclohexanecarboxylic anhydride into "smart" polymers that respond to external stimuli such as pH, temperature, or light. The ethyl group could be functionalized to introduce responsive moieties. These materials could have applications in targeted drug delivery, sensors, and self-healing materials.

Biodegradable Polymers: Research into new biodegradable polyesters and polyanhydrides is driven by the need for environmentally friendly materials and advanced biomedical devices. researchgate.net Polyanhydrides derived from cyclic diacids like 1,4-cyclohexanedicarboxylic acid have been synthesized and characterized. researchgate.net Future work could involve synthesizing and evaluating the properties of polymers derived from this compound for similar applications.

Sustainable Synthesis and Application Strategies

Sustainability is a key driver in modern chemical research. Future efforts will likely concentrate on developing greener synthetic routes and applications for compounds like this compound.

Bio-based Feedstocks: A significant research goal is the synthesis of chemical building blocks from renewable resources. Investigating pathways to produce 4-ethyl-1-cyclohexanecarboxylic acid, the precursor to the anhydride, from bio-based feedstocks would be a key area of sustainable chemistry.

Circular Economy: Designing polymers and materials based on this compound that can be easily recycled or degraded back to their constituent monomers would align with the principles of a circular economy. This involves considering the entire lifecycle of the material during the design phase.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The most significant breakthroughs involving this compound are likely to emerge from interdisciplinary collaborations.

Medicinal Chemistry: Anhydrides are reactive molecules that can be used to modify proteins and other biomolecules. The specific structure of this compound could be explored for its potential as a covalent modifier of biological targets, although this is purely speculative without experimental data.

Materials Science and Engineering: The collaboration between chemists and materials scientists is crucial for the development of new polymers with tailored properties. The incorporation of this compound into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties that could be investigated for a range of applications.

Q & A

Basic Research Questions

Q. What laboratory methods are effective for synthesizing 4-Ethyl-1-cyclohexanecarboxylic anhydride with high purity?

  • Methodology : Synthesis typically involves refluxing precursors in anhydrous solvents (e.g., CH₂Cl₂) under inert conditions. Post-reaction, neutralization (e.g., with 1M HCl) followed by solvent extraction, drying, and chromatographic purification (flash chromatography) ensures high purity. For example, analogous anhydride syntheses use stepwise condensation and purification to isolate the product .
  • Key Considerations : Solvent choice, reaction time, and stoichiometric ratios are critical. Impurities may arise from incomplete reactions or side products, necessitating rigorous purification.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Combine ¹H/¹³C NMR for structural confirmation (e.g., chemical shifts for cyclohexane rings and ethyl groups) with titration (e.g., acetylation of hydroxyl groups using excess anhydride, followed by back-titration with NaOH to quantify unreacted reagent) .
  • Data Analysis : NMR peak integration and titration results should align with theoretical values. Discrepancies may indicate byproducts or degradation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste must be segregated and treated by certified facilities. Similar cyclohexane-based anhydrides require strict handling due to potential irritancy .
  • Emergency Measures : Neutralize spills with appropriate agents (e.g., sodium bicarbonate for acidic residues) and ensure ventilation.

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound in acetylation reactions?

  • Methodology : Apply Design of Experiments (DoE) to test variables like molar ratios (anhydride:substrate), temperature, and catalyst presence. For instance, studies on eugenyl acetate synthesis used temperature and molar ratio variations to maximize yield .
  • Statistical Tools : Response surface methodology (RSM) can identify optimal conditions. Replicates and control experiments mitigate variability.

Q. What are the primary sources of error in quantifying the reactivity of this compound, and how can they be resolved?

  • Error Sources : Incomplete acetylation, hydrolysis of anhydride during titration, or side reactions with solvents.
  • Mitigation : Use back-titration with standardized NaOH after hydrolyzing excess anhydride. Validate results with parallel techniques (e.g., FTIR for acylated products). Error analysis for maleic anhydride grafting highlights the need for controlled hydrolysis and blank corrections .

Q. How does the steric and electronic environment of this compound influence its reactivity in cycloaddition reactions?

  • Mechanistic Insight : The ethyl group introduces steric hindrance, potentially slowing nucleophilic attacks but stabilizing transition states in [4+2] cycloadditions. Computational studies (not directly referenced but inferred) could map electron density shifts.
  • Experimental Validation : Compare reaction rates with analogous anhydrides (e.g., tetrahydrophthalic anhydride) in Diels-Alder reactions. Evidence from formal [4+2] cycloadditions suggests solvent polarity and temperature significantly affect regioselectivity .

Data Contradiction Analysis

  • Discrepancies in Reactivity Data : Conflicting results may arise from varying solvent systems or moisture content. For example, anhydrides hydrolyze rapidly in aqueous environments, skewing titration results. Cross-validate using Karl Fischer titration for water content and HPLC for byproduct detection .
  • Synthetic Yield Variations : Differences in purification methods (e.g., column chromatography vs. distillation) or catalyst purity can explain yield inconsistencies. Standardize protocols and document batch-specific variables.

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